DCA is not typically synthesized for research purposes as it's a naturally occurring bile acid. However, research has been conducted on the metabolic pathway by which intestinal bacteria convert primary bile acids into DCA [].
The decomposition of DCA likely follows the same pathway as other bile acids. Studies suggest bile acids undergo degradation by gut microbes in the colon, ultimately forming simpler molecules [].
The most established application of DCA in scientific research is for reducing submental fat, also known as "double chin." ATX-101, a synthetic formulation of DCA, was approved by the FDA in 2015 under the brand name Kybella as the first injectable drug for this purpose []. Multiple studies have demonstrated the efficacy and safety of ATX-101 in reducing submental fat compared to a placebo [, ].
Research is ongoing to explore the potential use of DCA for fat reduction in other areas of the body. However, these applications are currently considered "off-label" and require further investigation. A systematic review highlighted the use of DCA for treating antiretroviral therapy-associated lipohypertrophy, a condition where fat accumulates in specific body regions due to certain HIV medications []. However, this was a small-scale study, and more research is needed.
Irritant